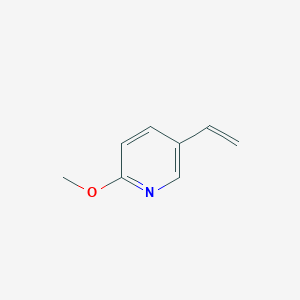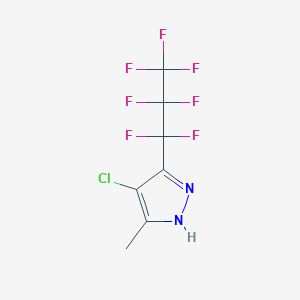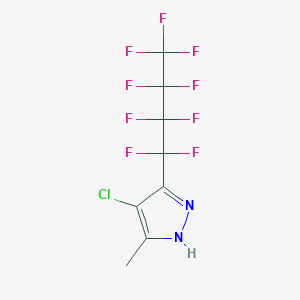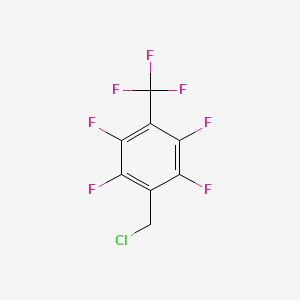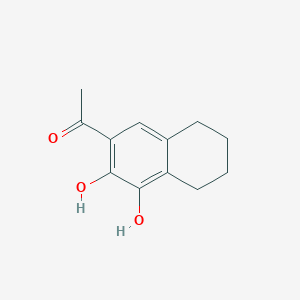
1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
The compound 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde, which is a core structure in various chemical and pharmacological studies. The indole moiety is a prevalent scaffold in many natural products and active pharmaceutical ingredients. The presence of the difluorobenzyl group may influence the electronic properties and reactivity of the molecule, potentially leading to unique biological activities.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, 1H-indole-3-carbaldehyde has been synthesized and investigated using spectroscopic techniques . Another related compound, 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, was synthesized using the Vilsmeier-Haack reagent . This suggests that the Vilsmeier-Haack reagent could potentially be used in the synthesis of this compound as well.
Molecular Structure Analysis
The molecular structure of 1H-indole-3-carbaldehyde has been optimized using computational methods, and its vibrational modes have been studied . The dihedral angle between the indole and the phenyl ring systems in a related compound, 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, was found to be 70.18°, which could be similar in the difluorobenzyl derivative . These studies provide insights into the conformation and electronic distribution of the indole carbaldehyde derivatives.
Chemical Reactions Analysis
The reactivity of indole carbaldehyde derivatives can be inferred from the synthesis of related compounds. For example, 1-vinylpyrrole-2-carbaldehydes were synthesized from their 1-vinyl derivatives by a modified Vilsmeier-Haack reaction, which indicates the potential reactivity of the aldehyde group in such compounds . The Vilsmeier-Haack reaction is a formylation reaction that could be applicable to the synthesis of various aldehyde derivatives, including this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-indole-3-carbaldehyde have been studied using various spectroscopic techniques, including NMR, FT-Raman, FT-IR, and UV-Visible spectroscopy . The electronic properties were analyzed using TDDFT and PCM solvent models, and the results were compared with experimental data. The HOMO/LUMO energy gap indicates charge transfer within the molecule, which is crucial for understanding its reactivity and potential biological activity. The molecular electrostatic potential (MEP) analysis shows the reactive sites of the molecule, which could be similar in the difluorobenzyl derivative.
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO/c17-13-5-11(6-14(18)7-13)8-19-9-12(10-20)15-3-1-2-4-16(15)19/h1-7,9-10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGPWKQMOHZUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381742 | |
| Record name | 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301822-68-4 | |
| Record name | 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B3031304.png)
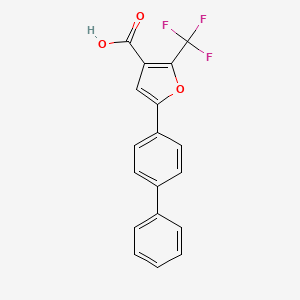
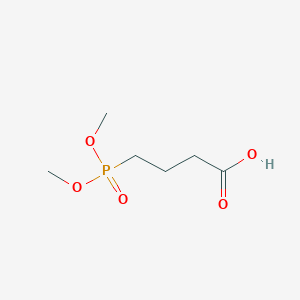
![3-[2-Fluoro-6-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B3031312.png)


